molecular formula C22H18N6O B11234161 N~6~-(furan-2-ylmethyl)-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-(furan-2-ylmethyl)-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11234161
M. Wt: 382.4 g/mol
InChI Key: PRZCWXJPYDXQGF-UHFFFAOYSA-N
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Description

N6-[(FURAN-2-YL)METHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have garnered significant interest due to their diverse biological activities, particularly in the field of medicinal chemistry. They are known for their potential as protein kinase inhibitors, which makes them promising candidates for cancer treatment .

Preparation Methods

The synthesis of N6-[(FURAN-2-YL)METHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may employ green chemistry principles to minimize environmental impact and enhance yield .

Chemical Reactions Analysis

N6-[(FURAN-2-YL)METHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Scientific Research Applications

N6-[(FURAN-2-YL)METHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives such as:

Properties

Molecular Formula

C22H18N6O

Molecular Weight

382.4 g/mol

IUPAC Name

6-N-(furan-2-ylmethyl)-4-N,1-diphenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C22H18N6O/c1-3-8-16(9-4-1)25-20-19-15-24-28(17-10-5-2-6-11-17)21(19)27-22(26-20)23-14-18-12-7-13-29-18/h1-13,15H,14H2,(H2,23,25,26,27)

InChI Key

PRZCWXJPYDXQGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CO4)C5=CC=CC=C5

Origin of Product

United States

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